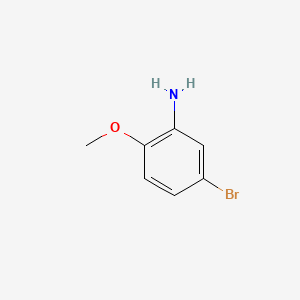

5-Bromo-2-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGNSNDTPPIYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393895 | |

| Record name | 5-bromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6358-77-6 | |

| Record name | 5-bromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 5-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxyaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of a variety of more complex organic molecules. Its bifunctional nature, possessing both an amine and a bromo group on a methoxy-activated benzene ring, makes it a versatile reagent in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic information, and key synthetic protocols.

Chemical and Physical Properties

This compound is typically a white to pale brown crystalline solid at room temperature.[1][2] Its core structure consists of an aniline ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This substitution pattern dictates its reactivity, particularly in cross-coupling reactions and electrophilic aromatic substitutions.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Amino-4-bromoanisole, 5-Bromo-o-anisidine | [3] |

| CAS Number | 6358-77-6 | |

| Molecular Formula | C₇H₈BrNO | [3] |

| Molecular Weight | 202.05 g/mol | [3] |

| Appearance | White to pale brown crystalline powder | [1][2] |

| Melting Point | 94-98 °C | |

| Boiling Point | 275 °C | [4] |

| Solubility | Slightly soluble in water | [4] |

| Storage Temperature | 2-8 °C |

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The chemical shifts (δ) in ppm relative to TMS would likely be in the following regions:

-

Aromatic Protons (Ar-H): ~6.5-7.5 ppm. The splitting pattern will be complex due to the substitution pattern.

-

Amine Protons (-NH₂): A broad singlet typically between 3.5-4.5 ppm, which can vary with solvent and concentration.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The expected chemical shift ranges are:

-

Aromatic Carbons (C-Br, C-N, C-O, C-H): ~100-150 ppm.

-

Methoxy Carbon (-OCH₃): ~55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H Stretch (Amine): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic -OCH₃): Just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): ~1500-1600 cm⁻¹.

-

C-N Stretch: ~1250-1350 cm⁻¹.

-

C-O Stretch (Aryl ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric).

-

C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (202.05 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, resulting in M⁺ and M⁺+2 peaks of similar intensity.

Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis. The presence of the amine, bromo, and methoxy groups allows for a wide range of chemical transformations.

-

Amine Group: The amine group can undergo diazotization, acylation, and alkylation reactions. It is a nucleophilic site and can participate in the formation of amides, sulfonamides, and other nitrogen-containing heterocycles.

-

Bromo Group: The carbon-bromine bond is susceptible to cleavage and formation of new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

-

Aromatic Ring: The methoxy and amino groups are activating and ortho-, para-directing, influencing the regioselectivity of electrophilic aromatic substitution reactions.

A key application of this compound is as a precursor in the synthesis of the selective estrogen receptor degrader (SERD) Elacestrant, a drug used in the treatment of breast cancer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its use in a representative cross-coupling reaction.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of a nitro precursor.

Reaction: Reduction of 4-Bromo-1-methoxy-2-nitrobenzene.

Procedure:

-

To a solution of 4-bromo-1-methoxy-2-nitrobenzene (2.00 g, 8.62 mmol) in ethanol (65 mL), add zinc powder (5.64 g, 86.0 mmol) and ammonium chloride (4.61 g, 86.0 mmol).[4]

-

Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a pad of celite to remove the zinc salts.[4]

-

Concentrate the filtrate under reduced pressure to yield the crude product.[4]

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as an off-white solid.[4]

The synthesis workflow is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

Buchwald-Hartwig Amination (Representative Protocol)

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide like this compound.

Reaction: Coupling of this compound with a generic amine.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Phosphine Ligand (e.g., Xantphos, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous, degassed toluene (5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound, the amine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand to an oven-dried Schlenk tube equipped with a stir bar.

-

Add the anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture in a preheated oil bath to 80-110 °C.

-

Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The logical flow of a Buchwald-Hartwig amination is depicted below.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed (H302), May cause an allergic skin reaction (H317).

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection (P280). IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth (P301 + P312 + P330). IF ON SKIN: Wash with plenty of soap and water (P302 + P352).

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically useful building block with well-defined physical properties. Its reactivity, driven by the amine, bromo, and methoxy functional groups, makes it an important intermediate for the synthesis of pharmaceuticals and other high-value organic compounds. While detailed public spectroscopic data is limited, its structure and properties can be reliably predicted based on established chemical principles. Proper handling and safety precautions are essential when working with this compound.

References

In-Depth Technical Guide: 5-Bromo-2-methoxyaniline in Research and Drug Development

This technical guide provides comprehensive information on 5-Bromo-2-methoxyaniline, a key building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and logical workflows.

Core Compound Identification and Properties

This compound is an aromatic amine derivative. Its structure, characterized by a methoxy and a bromo group on the aniline scaffold, makes it a versatile intermediate for the synthesis of more complex molecules.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

The CAS number for this compound is 6358-77-6 .[1][2][3][4] This unique identifier is crucial for accurate database searches and procurement. The compound is also known by synonyms such as 2-Amino-4-bromoanisole and 5-Bromo-o-anisidine.[1][4][5][6]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 6358-77-6 | [1][2][3][7] |

| Molecular Formula | C₇H₈BrNO | [1][7] |

| Molecular Weight | 202.05 g/mol | [1][7] |

| IUPAC Name | This compound | [7] |

| Appearance | Off-white to pale brown solid/powder | [5] |

| Melting Point | 94-98 °C | [1] |

| SMILES | COC1=C(C=C(C=C1)Br)N | [7] |

| InChI Key | OPGNSNDTPPIYPG-UHFFFAOYSA-N | [1][7] |

Experimental Protocols

Detailed and reproducible experimental protocols are vital for scientific research. This section outlines a common synthesis method and general analytical procedures for this compound.

Synthesis of this compound from 4-Bromo-1-methoxy-2-nitrobenzene

A prevalent method for synthesizing this compound involves the reduction of the corresponding nitro compound, 4-bromo-1-methoxy-2-nitrobenzene.[3]

Materials:

-

4-bromo-1-methoxy-2-nitrobenzene

-

Ethanol

-

Zinc powder

-

Ammonium chloride

-

Ethyl acetate

-

Diatomaceous earth (e.g., CELITE®)

Procedure:

-

A solution of 4-bromo-1-methoxy-2-nitrobenzene (e.g., 2.00 g, 8.62 mmol) is prepared in ethanol (65 mL).[3]

-

To this solution, add zinc powder (5.64 g, 86.0 mmol) and ammonium chloride (4.61 g, 86.0 mmol).[3]

-

The reaction mixture is stirred at room temperature for approximately 2 hours.[3] The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the mixture is diluted with ethyl acetate.[3]

-

The diluted mixture is then filtered through a pad of diatomaceous earth to remove the solid zinc residues.[3]

-

The filtrate is concentrated under reduced pressure to yield the crude product.[3]

-

The resulting off-white solid is this compound, which can be further purified if necessary.[3]

Analytical Characterization Workflow

The identity and purity of synthesized this compound must be confirmed through various analytical techniques.

General Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the position of the substituents on the aromatic ring.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Application in Drug Discovery and Development

This compound serves as a crucial starting material or intermediate in the synthesis of various pharmacologically active compounds. Its utility stems from the reactive amine group, which can be readily modified, and the bromo and methoxy groups that influence the electronic and steric properties of the molecule.

The following diagram illustrates a generalized workflow for utilizing a chemical building block like this compound in a drug discovery pipeline.

References

- 1. rsc.org [rsc.org]

- 2. This compound 95 6358-77-6 [sigmaaldrich.com]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. alkalisci.com [alkalisci.com]

- 5. This compound | C7H8BrNO | CID 3585328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methoxyaniline

This technical guide provides a detailed overview of the key physical properties of 5-Bromo-2-methoxyaniline, including its melting point and solubility. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental methodologies, and visual workflows to facilitate a comprehensive understanding of this compound.

Core Physical Properties

This compound is an aromatic amine that serves as a valuable intermediate in pharmaceutical synthesis.[1] Its physical characteristics are crucial for its handling, purification, and reaction setup. The compound typically appears as a solid, with colors ranging from white and cream to pale brown or grey, and can be in the form of crystals or powder.[2]

Quantitative Data Summary

The melting point of this compound has been reported by various suppliers. These values are summarized in the table below for easy comparison.

| Physical Property | Reported Value | Source(s) |

| Melting Point | 94-98 °C | [3] |

| 92.5-101.5 °C | [2] | |

| 94-96 °C | [1] |

Solubility Profile: The solubility of this compound has been qualitatively described as slightly soluble in water.[1] Based on the properties of structurally similar compounds like p-anisidine, it is expected to be more soluble in polar organic solvents such as ethanol and methanol, with limited solubility in non-polar solvents.[4][5]

Experimental Protocols

The following sections detail standardized experimental procedures for determining the melting point and solubility of a solid organic compound like this compound.

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities tend to lower and broaden this range.[6]

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[8][9]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula for sample crushing[9]

Procedure:

-

Sample Preparation: A small amount of the solid sample is crushed into a fine powder to ensure uniform heating.[8]

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until 2-3 mm of packed sample is in the bottom of the tube.[8][9]

-

Initial Rapid Determination (Optional but Recommended): To save time, an initial rapid heating run (5-10 °C per minute) is performed to determine an approximate melting point.[8]

-

Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is loaded into the apparatus.[8]

-

The sample is then heated rapidly to about 15-20 °C below the expected melting point.[9]

-

The heating rate is then reduced to a slow rate of approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]

-

Data Recording: The temperature at which the first crystals begin to melt (T1) and the temperature at which the last crystal disappears (T2) are recorded. The melting point is reported as the range T1-T2.

This protocol provides a method for assessing the solubility of a compound in various solvents.

Principle: A small, pre-weighed amount of the solute is added to a specific volume of a solvent. The mixture is agitated to facilitate dissolution, and the solubility is determined by visual observation.

Apparatus:

-

Small test tubes

-

Vortex mixer or sonicator

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure:

-

Sample Measurement: Weigh approximately 25 mg of this compound and place it into a small test tube.[10]

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO) to the test tube in small portions.[10]

-

Agitation: After each addition, shake the test tube vigorously. For compounds that are slow to dissolve, mechanical agitation using a vortex mixer or sonication can be employed to enhance the process.[11]

-

Observation: Visually inspect the solution after agitation. A compound is considered soluble if the solution is clear, with no visible solid particles, cloudiness, or precipitation.[11]

-

Classification: The solubility can be classified based on the amount of solvent required to dissolve the sample. If the compound dissolves completely, it is "soluble." If some solid remains, it is "slightly soluble" or "insoluble."

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. B25693.14 [thermofisher.com]

- 3. This compound 95 6358-77-6 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. p-Anisidine - Wikipedia [en.wikipedia.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. community.wvu.edu [community.wvu.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic data interpretation for 5-Bromo-2-methoxyaniline (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-methoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control. This document outlines the expected spectral features and provides standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₈BrNO) is an aromatic amine with a molecular weight of approximately 202.05 g/mol . Its structure consists of an aniline ring substituted with a bromine atom and a methoxy group. The strategic placement of these functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for structural elucidation and purity assessment.

The following sections detail the predicted and commonly observed data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, presented in a clear, tabular format for ease of reference and comparison.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized below. It is important to note that the exact values can vary slightly depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.95 | d, J ≈ 2.5 Hz | 1H | H-6 (Aromatic) |

| ~ 6.80 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-4 (Aromatic) |

| ~ 6.65 | d, J ≈ 8.5 Hz | 1H | H-3 (Aromatic) |

| ~ 4.0 - 5.0 | br s | 2H | -NH₂ (Amine) |

| ~ 3.85 | s | 3H | -OCH₃ (Methoxy) |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 147.5 | C-2 |

| ~ 137.0 | C-1 |

| ~ 124.0 | C-4 |

| ~ 118.0 | C-6 |

| ~ 112.0 | C-3 |

| ~ 110.0 | C-5 |

| ~ 56.0 | -OCH₃ |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1520 - 1480 | N-H Bend | Amine (-NH₂) |

| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl Ether |

| 1050 - 1020 | C-O Stretch (symmetric) | Aryl Ether |

| 850 - 750 | C-H Bend (out-of-plane) | Substituted Aromatic |

| 650 - 550 | C-Br Stretch | Aryl Halide |

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 201/203 | Molecular Ion Peaks [M]⁺ and [M+2]⁺ (approx. 1:1 ratio) |

| 186/188 | Loss of -CH₃ |

| 158/160 | Loss of -CH₃ and -CO |

| 122 | Loss of Br radical |

Spectroscopic Data Interpretation Workflow

The process of elucidating a molecular structure from its various spectra follows a logical progression. Each technique provides complementary pieces of information that, when combined, confirm the identity and structure of the compound.

Detailed Experimental Protocols

Accurate and reproducible data acquisition is fundamental to spectroscopic analysis. The following are generalized protocols for the analysis of this compound. Instrument-specific parameters may require optimization.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The solution should be transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

4.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is a rapid and common method for solid samples.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the ATR accessory or the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

4.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation from any impurities. For direct insertion, a small amount of the solid is placed in a capillary tube and heated to induce vaporization.

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, high-energy electrons bombard the vaporized sample, causing ionization and fragmentation.[1]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).[1] A detector then records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

References

Common synonyms for 5-Bromo-2-methoxyaniline in literature (e.g., 2-Amino-4-bromoanisole)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the common synonyms, chemical properties, and significant applications of 5-Bromo-2-methoxyaniline, a key building block in medicinal chemistry. This document provides a comprehensive overview for researchers and professionals engaged in drug discovery and organic synthesis, with a focus on its role in the development of kinase inhibitors.

Nomenclature and Synonyms

This compound is a substituted aniline that is frequently referenced in scientific literature under various names. A clear understanding of these synonyms is crucial for comprehensive literature searches and chemical procurement. The most common synonyms are 2-Amino-4-bromoanisole and 5-Bromo-o-anisidine .[1] Other recognized names include 5-bromo-2-methoxybenzenamine and 2-Methoxy-5-bromoaniline.[2][3] The compound is uniquely identified by its CAS Number: 6358-77-6 .[1][2][4]

A summary of its key identifiers and properties is provided in the table below.

| Identifier | Value | Reference |

| CAS Number | 6358-77-6 | [1][2][4] |

| Molecular Formula | C7H8BrNO | [2][4] |

| Molecular Weight | 202.05 g/mol | [4] |

| Melting Point | 94-98 °C | [2][4] |

| Boiling Point | 275 °C | [2] |

| Synonyms | 2-Amino-4-bromoanisole, 5-Bromo-o-anisidine, 5-bromo-2-methoxybenzenamine, 2-Methoxy-5-bromoaniline | [1][2][3] |

Applications in the Synthesis of Bioactive Molecules

This compound is a versatile precursor in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity. Its utility is highlighted in the preparation of substituted benzimidazoles and kinase inhibitors.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of substituted benzimidazoles often involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. This compound, being a substituted o-phenylenediamine, can be employed in such reactions to introduce a bromo and a methoxy substituent onto the benzimidazole core. These substituents can be crucial for modulating the biological activity of the final compound.

A general protocol for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes involves heating the reactants in a suitable solvent, often with a catalyst.

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde, which can be adapted for use with this compound.

-

Materials:

-

o-Phenylenediamine (or a substituted derivative like this compound) (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

p-Toluenesulfonic acid (p-TsOH) as catalyst

-

Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

A solution of the aldehyde (0.01 mol), o-phenylenediamine (0.01 mol), and DMF (3 mL) is mixed with p-TsOH (20 mL).

-

The mixture is heated and stirred at 80°C for 2-3 hours.

-

After cooling to room temperature, the mixture is added dropwise with stirring into a solution of Na2CO3 (0.01 mol) in water (20 mL).

-

The resulting precipitate is filtered, washed with water, and dried to yield the 2-substituted benzimidazole.[5]

-

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The chemical scaffold of many kinase inhibitors incorporates substituted aniline moieties. This compound serves as a valuable starting material in the multi-step synthesis of potent and selective kinase inhibitors, particularly those targeting Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of inflammation and cell death, making it a promising therapeutic target for a range of inflammatory and neurodegenerative diseases.[3]

The synthesis of novel RIPK1 inhibitors often involves a series of reactions, including palladium-catalyzed cross-coupling reactions, where the bromo substituent on the aniline ring provides a handle for introducing further molecular complexity.

Signaling Pathway and Experimental Workflow

The development of RIPK1 inhibitors is a key area where this compound derivatives are utilized. Understanding the RIPK1 signaling pathway and the experimental workflow for synthesizing and evaluating these inhibitors is crucial for researchers in this field.

RIPK1 Signaling Pathway

RIPK1 plays a central role in the tumor necrosis factor (TNF)-mediated signaling pathway, which can lead to either cell survival and inflammation or programmed cell death (apoptosis and necroptosis). The kinase activity of RIPK1 is critical for inducing necroptosis. Small molecule inhibitors that target the kinase domain of RIPK1 can block this cell death pathway, offering a therapeutic strategy for diseases driven by excessive necroptosis.

Caption: Simplified RIPK1 signaling pathway illustrating the central role of RIPK1 in mediating cell survival, apoptosis, and necroptosis, and the point of intervention for RIPK1 kinase inhibitors.

Experimental Workflow: Synthesis of RIPK1 Inhibitors

The synthesis of potent and selective RIPK1 inhibitors is a multi-step process that often begins with commercially available starting materials like this compound. A generalized workflow is depicted below.

References

- 1. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

Unveiling the Pharmacological Potential of Substituted Bromoanilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted bromoanilines represent a versatile class of chemical compounds with a broad spectrum of biological activities. The strategic placement of a bromine atom on the aniline ring, along with other substitutions, can significantly modulate their physicochemical properties and pharmacological effects. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of Substituted Bromoanilines

A growing body of evidence highlights the potential of substituted bromoanilines as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, with their efficacy often dependent on the nature and position of the substituents on the aniline ring.

Quantitative Anticancer Data

The in vitro anticancer activity of various substituted bromoaniline derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected bromoaniline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BDA-02 | MCF-7 (Breast) | 15.2 | [1] |

| A549 (Lung) | 21.8 | [1] | |

| HCT116 (Colon) | 12.5 | [1] | |

| BDA-03 | MCF-7 (Breast) | 8.7 | [1] |

| A549 (Lung) | 11.2 | [1] | |

| HCT116 (Colon) | 7.9 | [1] | |

| BDA-04 | MCF-7 (Breast) | 5.1 | [1] |

| A549 (Lung) | 6.5 | [1] | |

| HCT116 (Colon) | 4.8 | [1] | |

| BDA-05 | MCF-7 (Breast) | 25.4 | [1] |

| A549 (Lung) | 32.1 | [1] | |

| HCT116 (Colon) | 28.3 | [1] |

Another metric used to express anticancer activity is the percentage of growth inhibition (PGI). For instance, certain 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been evaluated against a panel of cancer cell lines, with compound 4e showing a PGI of 41.25% against the CNS cancer cell line SNB-75.[2] Compound 4i was found to be the most promising in this series, exhibiting notable PGI against SNB-75 (38.94%), UO-31 (30.14%), CCRF-CEM (26.92%), EKVX (26.61%), and OVCAR-5 (23.12%) at a concentration of 10⁻⁵ M.[2]

Antimicrobial Activity of Substituted Bromoanilines

Substituted bromoanilines have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of the microbial cell membrane.[3][4]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected bromoaniline derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| BDA-02 | Staphylococcus aureus | 25 | [1] |

| Escherichia coli | 50 | [1] | |

| Candida albicans | >100 | [1] | |

| BDA-03 | Staphylococcus aureus | 12.5 | [1] |

| Escherichia coli | 25 | [1] | |

| Candida albicans | 50 | [1] | |

| BDA-04 | Staphylococcus aureus | 6.25 | [1] |

| Escherichia coli | 12.5 | [1] | |

| Candida albicans | 25 | [1] | |

| BDA-05 | Staphylococcus aureus | >100 | [1] |

| Escherichia coli | >100 | [1] | |

| Candida albicans | >100 | [1] |

Enzyme Inhibition by Substituted Bromoanilines

The biological activities of substituted bromoanilines also extend to the inhibition of specific enzymes, highlighting their potential for the development of targeted therapies.

Quantitative Enzyme Inhibition Data

The inhibitory potential of these compounds against enzymes is often expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activities of selected bromoaniline derivatives against specific enzymes.

| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |

| Bromophenol derivatives | Carbonic Anhydrase I | Ki | 2.53 ± 0.25 to 25.67 ± 4.58 nM | [5] |

| Carbonic Anhydrase II | Ki | 1.63 ± 0.11 to 15.05 ± 1.07 nM | [5] | |

| Acetylcholinesterase | Ki | 6.54 ± 1.03 to 24.86 ± 5.30 nM | [5] | |

| Bromantane | Dopamine Transporter | IC50 | 3.56 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted bromoaniline compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromoaniline compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted bromoaniline compounds

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the bromoaniline compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension further in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.

Enzyme Inhibition Assays

This assay is based on the esterase activity of carbonic anhydrase.

Materials:

-

96-well microtiter plates

-

Purified carbonic anhydrase (e.g., hCA I or hCA II)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Substrate (e.g., p-nitrophenyl acetate)

-

Substituted bromoaniline compounds

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well, add the assay buffer, the bromoaniline compound at various concentrations, and the purified carbonic anhydrase enzyme. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate (p-nitrophenyl acetate).

-

Absorbance Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 400 nm) over time in a kinetic mode. The absorbance is due to the formation of p-nitrophenol.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value. The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as the Dixon plot or non-linear regression analysis.

This colorimetric method is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by acetylcholinesterase, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

-

96-well microtiter plates

-

Purified acetylcholinesterase

-

Assay buffer (e.g., phosphate buffer)

-

Substrate (acetylthiocholine iodide)

-

DTNB reagent

-

Substituted bromoaniline compounds

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well, add the assay buffer, the bromoaniline compound at various concentrations, and the DTNB reagent.

-

Enzyme Addition: Add the purified acetylcholinesterase enzyme to the wells. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the substrate (acetylthiocholine iodide).

-

Absorbance Measurement: Immediately measure the increase in absorbance at a wavelength of 412 nm over time in a kinetic mode.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC50 value. The Ki value can be determined using similar methods as described for the carbonic anhydrase assay.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by substituted bromoanilines and a general workflow for their synthesis and biological evaluation.

Caption: Hypothetical inhibition of the MAPK signaling pathway by a substituted bromoaniline derivative.

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by a substituted bromoaniline derivative.

Caption: Upregulation of the dopamine synthesis pathway by bromantane.[6]

References

An In-Depth Technical Guide on the Reactivity of 5-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigations into the chemical reactivity of 5-Bromo-2-methoxyaniline, a versatile building block in organic synthesis. This document details its physical and chemical properties, key synthetic applications, and experimental protocols for its transformation via common cross-coupling reactions.

Core Properties of this compound

This compound is a substituted aniline derivative with the molecular formula C₇H₈BrNO. It presents as a solid at room temperature with a melting point range of 94-98 °C. The presence of three key functional groups—a bromine atom, a methoxy group, and an amino group—on the aromatic ring makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

| Property | Value |

| CAS Number | 6358-77-6 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Melting Point | 94-98 °C |

| Appearance | Solid |

| SMILES | COc1ccc(Br)cc1N |

| InChI | 1S/C7H8BrNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 |

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃) signals:

-

Aromatic protons would appear in the range of 6.5-7.5 ppm.

-

The methoxy group (-OCH₃) protons would present as a singlet around 3.8 ppm.

-

The amine (-NH₂) protons would likely appear as a broad singlet.

Expected ¹³C NMR (CDCl₃) signals:

-

Aromatic carbons would resonate in the region of 110-150 ppm.

-

The methoxy carbon would be expected around 55-60 ppm.

Expected IR Spectra:

-

N-H stretching of the primary amine would be observed in the 3300-3500 cm⁻¹ region.

-

C-N stretching would appear around 1250-1350 cm⁻¹.

-

C-O stretching of the methoxy group would be visible in the 1000-1300 cm⁻¹ region.

-

C-Br stretching would be found in the 500-600 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at m/z 201 and 203 in an approximately 1:1 ratio, characteristic of a monobrominated compound.

Key Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the three functional groups on the benzene ring. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The amino group can act as a nucleophile or be modified to introduce other functionalities. The methoxy group influences the electronic properties of the aromatic ring.

This guide focuses on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide to form a carbon-carbon bond.[2] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For this compound, the bromine atom serves as the halide partner, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents.

General Reaction Scheme:

Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: Synthesis of (2-methoxy-5-phenyl)aniline

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst system such as a combination of Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol).

-

Add a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (2-methoxy-5-phenyl)aniline.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 18 | ~85 |

| This compound | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | ~80 |

| This compound | (4-Methylphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 95 | 20 | ~90 |

Note: The yields provided are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][4] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in many pharmaceuticals. In the case of this compound, the bromine atom can be coupled with a variety of primary and secondary amines.

General Reaction Scheme:

Buchwald-Hartwig Amination of this compound.

Experimental Protocol: Synthesis of 4-(2-methoxy-5-aminophenyl)morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.[5][6]

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous and degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) in a dry Schlenk tube.

-

Add sodium tert-butoxide (1.4 mmol).

-

Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol).

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 4-(2-methoxy-5-aminophenyl)morpholine.

Quantitative Data (Representative):

| Reactant 1 | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~90 |

| This compound | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 20 | ~85 |

| This compound | N-Methylpiperazine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | 24 | ~88 |

Note: The yields provided are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its participation in powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound in the development of novel pharmaceuticals and functional materials. Further investigations into its reactivity with a broader range of coupling partners and optimization of reaction conditions will undoubtedly expand its applications in chemical synthesis.

References

Unveiling the Genesis of 5-Bromo-2-methoxyaniline: A Technical Guide to its History and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the historical context and synthetic evolution of 5-Bromo-2-methoxyaniline, a key intermediate in the pharmaceutical industry.[1] This document provides a comprehensive overview of its synthesis, presenting detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Historical Perspective and Initial Synthesis

While a definitive first synthesis of this compound is not readily apparent in contemporary literature, its history is intrinsically linked to the broader development of substituted anilines, a cornerstone of organic chemistry. The exploration of electrophilic aromatic substitution on aniline derivatives in the late 19th and early 20th centuries likely led to the preparation of numerous halo- and alkoxy-substituted anilines.

Early methods for the synthesis of similar compounds, such as bromoanisidines, often involved the direct bromination of the corresponding methoxyaniline or the reduction of a nitrated precursor. These foundational techniques laid the groundwork for the more refined synthetic routes used today.

Contemporary Synthetic Routes

The modern and widely accepted synthesis of this compound typically proceeds via the reduction of a nitroaromatic precursor, 4-Bromo-1-methoxy-2-nitrobenzene. This method offers high yields and purity, making it suitable for industrial-scale production.

Synthesis of this compound from 4-Bromo-1-methoxy-2-nitrobenzene

A common and efficient laboratory-scale synthesis involves the reduction of 4-bromo-1-methoxy-2-nitrobenzene using a metal catalyst.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-1-methoxy-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol, add a reducing agent like zinc powder (10 eq) and a proton source like ammonium chloride (10 eq).

-

Reduction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the solid catalyst and byproducts.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 4-Bromo-1-methoxy-2-nitrobenzene |

| Key Reagents | Zinc powder, Ammonium chloride |

| Solvent | Ethanol |

| Reaction Temperature | Room Temperature |

| Typical Yield | Quantitative |

| Melting Point | 94-98 °C[2] |

| Molecular Weight | 202.05 g/mol [2] |

Logical Workflow of the Synthesis

The synthesis of this compound from its nitro precursor follows a straightforward logical progression. The key transformation is the reduction of the nitro group to an amine.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Link to P2Y1 Receptor Signaling

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of antagonists for the P2Y1 receptor.[3] The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in platelet aggregation and thrombosis.

P2Y1 Receptor Signaling Pathway

The binding of an agonist, such as adenosine diphosphate (ADP), to the P2Y1 receptor initiates a signaling cascade that ultimately leads to platelet activation. Antagonists developed from this compound can block this pathway, thereby inhibiting platelet aggregation.

Caption: Simplified P2Y1 receptor signaling pathway.

This guide provides a foundational understanding of this compound, from its likely historical synthetic origins to its modern preparation and application in the development of therapeutic agents. The provided data and protocols are intended to be a valuable resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Fundamental Characteristics of Bromo and Methoxy Functional Groups on the Aniline Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core characteristics of bromo and methoxy functional groups when substituted on the aniline ring. Understanding the electronic and steric influences of these substituents is paramount for predicting chemical reactivity, designing synthetic routes, and modulating the physicochemical properties of aniline derivatives in drug discovery and materials science.

Electronic Effects: A Tale of Two Opposing Forces

The electronic character of a substituent on the aniline ring profoundly impacts the electron density of the aromatic system and the basicity of the amino group. This is primarily governed by the interplay of inductive and resonance effects.

The Bromo Group (-Br): An Inductive Electron-Withdrawer and Resonance Electron-Donor

The bromine atom is more electronegative than carbon, leading to a negative inductive effect (-I) . This effect withdraws electron density from the aniline ring through the sigma (σ) bond framework, decreasing the electron density on the aromatic ring and the nitrogen atom.

Conversely, the bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the aniline ring. This constitutes a positive resonance effect (+R) , which donates electron density to the ring, particularly at the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect.

The Methoxy Group (-OCH₃): A Strong Resonance Electron-Donor and Weak Inductive Electron-Withdrawer

The oxygen atom of the methoxy group is more electronegative than carbon, resulting in a weak negative inductive effect (-I) . However, the lone pairs on the oxygen atom are readily delocalized into the aromatic ring, creating a strong positive resonance effect (+R) . This strong electron-donating resonance effect dominates over the weak inductive effect, leading to a net increase in electron density on the aniline ring, especially at the ortho and para positions.

The interplay of these electronic effects is quantitatively described by Hammett substituent constants.

Table 1: Hammett Substituent Constants for Bromo and Methoxy Groups

| Substituent | σ_m_ | σ_p_ | σ⁺ (para) | σ⁻ (para) |

| -Br | 0.39 | 0.23 | 0.15 | 0.26 |

| -OCH₃ | 0.12 | -0.27 | -0.78 | -0.12 |

Data compiled from various sources.

Impact on Basicity of the Aniline Moiety

The basicity of the amino group in aniline is directly related to the availability of the nitrogen lone pair to accept a proton. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.

The bromo substituent, with its dominant electron-withdrawing inductive effect, decreases the basicity of aniline. The methoxy group, with its powerful electron-donating resonance effect, generally increases the basicity of aniline, particularly when located at the para position.[1]

Logical Relationship: Influence of Substituents on Aniline Basicity

Caption: Logical flow of substituent effects on aniline basicity.

Table 2: pKa Values of Substituted Anilinium Ions

| Substituent Position | Bromoaniline (pKa) | Methoxyaniline (pKa) |

| ortho- | 2.64 | 4.49 |

| meta- | 3.58 | 4.23 |

| para- | 3.86 | 5.34 |

| Unsubstituted Aniline | 4.60 | 4.60 |

Data compiled from various sources.

Steric Effects: The "Ortho Effect"

Substituents at the ortho position to the amino group can introduce steric hindrance, which can affect the solvation of the anilinium ion and the planarity of the amino group with the ring. This "ortho effect" can lead to a decrease in basicity that is not solely explained by electronic effects. While the methoxy group is not considered exceptionally bulky, it can exert a more significant ortho effect than the bromo group.[1]

Reactivity in Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution reactions. The presence of bromo and methoxy substituents further modulates this reactivity.

-

Bromoanilines : The deactivating inductive effect of the bromine atom makes bromoanilines less reactive towards electrophiles than aniline itself. However, the resonance effect still directs incoming electrophiles to the positions ortho and para to the amino group.

-

Methoxyanilines : The strongly activating resonance effect of the methoxy group, in conjunction with the amino group, makes methoxyanilines highly reactive towards electrophilic substitution, often leading to polysubstitution. The substitution pattern is directed to the positions activated by both groups.

Signaling Pathway: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Influence of electronic effects on electrophilic attack.

Physicochemical and Spectroscopic Properties

The bromo and methoxy groups also influence the physical and spectroscopic properties of aniline.

Table 3: Physicochemical Properties of Bromoanilines and Methoxyanilines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| o-Bromoaniline | C₆H₆BrN | 172.02 | 32 | 229 |

| m-Bromoaniline | C₆H₆BrN | 172.02 | 18 | 251 |

| p-Bromoaniline | C₆H₆BrN | 172.02 | 66-68 | 243 |

| o-Methoxyaniline | C₇H₉NO | 123.15 | 5-6 | 224 |

| m-Methoxyaniline | C₇H₉NO | 123.15 | -1 to 1 | 251 |

| p-Methoxyaniline | C₇H₉NO | 123.15 | 57-59 | 243 |

Data compiled from various sources.

Spectroscopic Characterization

UV-Vis Spectroscopy: The electronic transitions in substituted anilines are sensitive to the nature and position of the substituent. The primary (π→π) and secondary (n→π) absorption bands are affected.

Table 4: UV-Vis Absorption Maxima (λ_max_) of Substituted Anilines in Ethanol

| Compound | λ_max_ 1 (nm) | ε_max_ 1 | λ_max_ 2 (nm) | ε_max_ 2 |

| Aniline | 230 | 8600 | 280 | 1430 |

| p-Bromoaniline | 245 | 13180 | 297 | 1660 |

| o-Methoxyaniline | 236 | 7760 | 286 | 2510 |

| p-Methoxyaniline | 236 | 10000 | 299 | 1862 |

Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the amino group, the aromatic ring, and the substituent provide valuable structural information.

Table 5: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Anilines

| Vibration | Bromoanilines | Methoxyanilines |

| N-H Stretch | 3300-3500 (two bands for primary amine) | 3300-3500 (two bands for primary amine) |

| C-N Stretch | 1250-1350 | 1250-1350 |

| Aromatic C-H Stretch | ~3030 | ~3030 |

| Aromatic C=C Stretch | 1500-1600 | 1500-1600 |

| C-Br Stretch | 500-600 | - |

| Asymmetric C-O-C Stretch | - | ~1250 |

| Symmetric C-O-C Stretch | - | ~1040 |

Values are approximate and can vary based on the specific isomer and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the aniline ring are highly sensitive to the electronic environment created by the substituents.

Table 6: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | Proton/Carbon | ¹H NMR (δ) | ¹³C NMR (δ) |

| p-Bromoaniline | C1 | - | 145.4 |

| C2, C6 | 6.59 | 116.7 | |

| C3, C5 | 7.26 | 132.0 | |

| C4 | - | 110.2 | |

| NH₂ | 3.69 | - | |

| p-Methoxyaniline | C1 | - | 140.2 |

| C2, C6 | 6.64 | 116.7 | |

| C3, C5 | 6.74 | 115.1 | |

| C4 | - | 153.1 | |

| NH₂ | 3.5 (approx.) | - | |

| OCH₃ | 3.74 | 56.0 |

Data is for the para isomer and serves as a representative example. Complete assignments for all isomers require detailed 2D NMR analysis.

Experimental Protocols

Protocol 1: Synthesis of p-Bromoaniline

This protocol involves the protection of the amino group, followed by bromination and deprotection.

Experimental Workflow: Synthesis of p-Bromoaniline

Caption: Synthetic route to p-bromoaniline from aniline.

Materials:

-

Aniline

-

Acetic anhydride

-

Glacial acetic acid

-

Bromine

-

Ethanol

-

Hydrochloric acid or Sodium hydroxide for hydrolysis

Procedure:

-

Acetylation of Aniline: Dissolve aniline in glacial acetic acid. Add acetic anhydride and heat the mixture to form acetanilide. Isolate the product by precipitation in water and recrystallization.

-

Bromination of Acetanilide: Dissolve acetanilide in glacial acetic acid. Add a solution of bromine in acetic acid dropwise with stirring. The product, p-bromoacetanilide, will precipitate.

-

Hydrolysis of p-Bromoacetanilide: Reflux the p-bromoacetanilide with aqueous hydrochloric acid or sodium hydroxide solution until hydrolysis is complete. Neutralize the solution to precipitate p-bromoaniline. Purify the product by recrystallization.

Protocol 2: Determination of pKa by Potentiometric Titration

Materials:

-

Substituted aniline sample

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Potassium chloride (for maintaining ionic strength)

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

Prepare a ~0.01 M solution of the aniline derivative in a suitable solvent (e.g., water or a water/ethanol mixture).

-

Add a known volume of the aniline solution to a beaker and add KCl to maintain a constant ionic strength.

-

Immerse the pH electrode and begin stirring.

-

Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of HCl added. The pKa of the anilinium ion is the pH at the half-equivalence point.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Bromoaniline

Materials:

-

Bromoaniline derivative (e.g., p-bromoaniline)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the bromoaniline, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent and heat the reaction mixture with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Conclusion

The bromo and methoxy functional groups exert distinct and predictable influences on the fundamental characteristics of the aniline ring. The bromo group, primarily through its inductive effect, deactivates the ring and decreases the basicity of the amino group. In contrast, the methoxy group's dominant resonance effect activates the ring and enhances the basicity of the aniline nitrogen. These electronic and steric properties are critical considerations for the rational design and synthesis of novel aniline-based compounds for applications in pharmaceuticals, agrochemicals, and materials science. This guide provides a foundational understanding and practical data to aid researchers in these fields.

References

A Technical Guide to 5-Bromo-2-methoxyaniline: Commercial Availability, Grades, and Applications for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxyaniline is a key chemical intermediate with significant applications in the pharmaceutical and broader chemical industries. Its utility as a building block in the synthesis of complex organic molecules, most notably in the development of active pharmaceutical ingredients (APIs), makes a thorough understanding of its commercial landscape, available grades, and analytical methodologies crucial for researchers. This technical guide provides a comprehensive overview of the commercial availability of this compound, details the various grades and purity levels offered by key suppliers, and presents detailed experimental protocols for its synthesis, purification, and quality control. Safety, handling, and a notable application in drug discovery are also discussed to provide a holistic resource for laboratory and drug development professionals.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers catering to research and bulk-scale needs. Major suppliers include Thermo Scientific (formerly Alfa Aesar), Sigma-Aldrich (now part of MilliporeSigma), and Apollo Scientific, among others. The compound is typically offered in quantities ranging from grams for laboratory research to kilograms for industrial applications.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Available Quantities | Purity Grades Offered |

| Thermo Scientific | 5 g, 25 g | 97% |

| Sigma-Aldrich | 5 g, and larger quantities | 95% |

| Apollo Scientific | 5 g, 25 g | 98% |

This table is a representative sample and not exhaustive of all available suppliers.

Pricing for this compound can vary based on the supplier, purity, and quantity ordered. Researchers are advised to obtain quotes from multiple suppliers to ensure competitive pricing for their specific needs.

Grades and Specifications

The purity of this compound is a critical parameter, particularly in pharmaceutical synthesis where impurities can affect reaction yields, downstream processing, and the final API's safety and efficacy. The most commonly available grades are detailed below.

Table 2: Typical Grades and Specifications of this compound

| Grade/Purity | Assay (by GC) | Melting Point (°C) | Appearance | Notes |

| 95% | ≥95.0% | 94-98 | Solid | Suitable for general synthesis and early-stage research. |

| 97% | ≥96.0% | 92.5-101.5 | White to cream to pale brown or pale grey crystals or powder | A common grade for a balance of purity and cost. |

| 98% | ≥98.0% | Not consistently specified | Crystalline solid | Higher purity grade suitable for more sensitive applications. |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of 2-methoxyaniline.

Methodology:

-

Dissolution: Dissolve 2-methoxyaniline (o-anisidine) (15 g, 0.122 mol) in 250 ml of methylene chloride in a suitable reaction vessel.

-

Cooling: Chill the solution to -10°C using an appropriate cooling bath.

-

Bromination: Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) to the chilled solution, ensuring the temperature is maintained below -5°C.

-

Warm-up: Allow the reaction mixture to warm to room temperature with continuous stirring.

-

Work-up: Wash the reaction mixture sequentially with 2N sodium hydroxide (2 x 75 ml) and water (2 x 25 ml).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude product.

Purification

Purification of the crude product is typically achieved through silica gel chromatography or recrystallization.

Silica Gel Chromatography:

-

Stationary Phase: Silica gel

-

Eluent: Methylene chloride

-

The product is purified on a silica gel column, eluting with methylene chloride to yield the title compound.

Recrystallization:

-

Solvent System: A mixed solvent system, such as ethanol/water or petroleum ether, is often effective.

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol or petroleum ether).

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Slowly add the anti-solvent (e.g., water) until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

Quality Control and Analytical Methods

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

Gas Chromatography (GC):

-

Purpose: To determine the purity (assay) of the compound.

-

Typical Specification: ≥95.0%, ≥96.0%, or ≥98.0% depending on the grade.

High-Performance Liquid Chromatography (HPLC):

-